molecular formula C9H16ClNO4 B3378964 (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate CAS No. 150109-42-5

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B3378964
CAS No.: 150109-42-5
M. Wt: 237.68 g/mol
InChI Key: MVUAMEQSMWWVQY-LURJTMIESA-N
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Description

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound that features a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its reactivity and the protective nature of the Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chloromethyl group can be introduced through various chlorination reactions, often using reagents like thionyl chloride or oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are typically the substituted derivatives where the chlorine atom is replaced by the nucleophile.

    Deprotection Reactions: The major product is the free amine after removal of the Boc group.

Mechanism of Action

The mechanism of action of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate involves its reactivity due to the presence of the chloromethyl and Boc-protected amino groups. The chloromethyl group can undergo nucleophilic substitution, making it a versatile intermediate in organic synthesis. The Boc group provides protection to the amino group, preventing unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the chloromethyl group, which provides additional reactivity compared to similar compounds that may only have a Boc-protected amino group. This makes it particularly useful in the synthesis of more complex molecules where further functionalization is required .

Properties

IUPAC Name

chloromethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUAMEQSMWWVQY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182380
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine chloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150109-42-5
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine chloromethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150109-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine chloromethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-chloromethyl 2-((tert-butoxycarbonyl)amino)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butoxycarbonylamino-propionic acid (0.507 g, 2.68 mol), sodium bicarbonate (1.13 g, 13.4 mmol) and tetrabutylammonium hydrogen sulfate (0.090 g, 0.268 mmol) in H2O (21 mL) at 0° C. was added dichloromethane (12 mL) and the mixture was stirred vigorously. Chloromethyl chlorosulfate (0.326 mL, 3.22 mmol) in dichloromethane (7 mL) was added and the mixture was warmed to rt overnight. The reaction mixture was diluted with ethyl acetate, washed with brine, dried (MgSO4) and concentrated. The resulting oil was purified by flash column chromatography (silica gel, 0 to 30% ethyl acetate/hexane) to give a colorless oil (4) (0.6207 g, 97%). 1H NMR (300 MHz, CDCl3): 5.75 (d, J=5.4 Hz, 1H), 5.57 (d, J=5.4 Hz, 1H), 5.04 (br s, 1H), 4.28 (m, 1H), 1.37 (s, 9H), 1.32 (s, 3H).
Quantity
0.507 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.326 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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